N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Descripción
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a hybrid structure combining an indole-ethylamine moiety and a brominated thioxoquinazolinone core. The indole group, a privileged scaffold in medicinal chemistry, is linked via a butanamide chain to a quinazolinone derivative substituted with a bromine atom at position 6 and a thioxo group at position 2.
Propiedades
Número CAS |
422287-96-5 |
|---|---|
Fórmula molecular |
C22H21BrN4O2S |
Peso molecular |
485.4 |
Nombre IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
Clave InChI |
YGDDPHIIONBHAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure
The compound can be described structurally as follows:
- Indole moiety : Contributes to various biological activities.
- Quinazoline derivative : Known for its pharmacological properties.
- Bromo and thioxo groups : Potentially enhance biological interactions.
1. Antimicrobial Activity
Research indicates that compounds containing indole and quinazoline structures often exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, derivatives similar to N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5b | 0.56–4.17 | Bacillus cereus |
| 5g | 0.56–4.17 | Staphylococcus aureus |
| 4h | 1.99 | Mycobacterium flavus |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The indole structure is frequently associated with anticancer effects. Studies have demonstrated that compounds with similar frameworks can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
In vitro tests have shown that derivatives of quinazoline can exhibit cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 31.9 μM against HepG2 liver cancer cells . The specific activity of N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide remains to be fully characterized but is expected to follow similar trends due to its structural components.
3. Enzyme Inhibition
Compounds derived from quinazoline have been reported as effective inhibitors of various enzymes involved in disease pathways. For example, the inhibition of cyclooxygenase (COX) enzymes is critical in managing inflammation and pain. Preliminary studies suggest that the target compound may exhibit moderate inhibitory activity against COX-II with an IC50 range around 0.52–22.25 μM .
Study on Antimicrobial Efficacy
A recent study synthesized several indole-based compounds and evaluated their antimicrobial activity against a panel of bacteria. The results indicated that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide were particularly effective against resistant strains like MRSA . This highlights the potential for developing new antibiotics based on this chemical scaffold.
Investigation into Anticancer Properties
Another study focused on the anticancer potential of quinazoline derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines . These findings suggest that further modifications on the indole and quinazoline frameworks could lead to more potent anticancer agents.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. The indole moiety is often associated with anticancer activity due to its ability to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis pathways. Studies have shown that derivatives of indole can inhibit tumor growth in various cancer cell lines, suggesting that this compound may have similar effects .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with quinazoline and thioxo groups have been reported to exhibit antibacterial and antifungal properties. Preliminary studies indicate that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, positioning this compound as a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the indole and quinazoline rings contributes significantly to its biological activity. Modifications to these rings can enhance potency and selectivity against specific targets. For instance, substituting different groups on the quinazoline ring has been shown to affect its binding affinity to various enzymes .
In Silico Studies
Computational studies have been employed to predict the biological activity of N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide. Molecular docking simulations suggest that the compound may act as a potent inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways . These findings highlight the importance of computational approaches in drug discovery.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
Comparación Con Compuestos Similares
Benzo[1,2,3]triazinone Derivatives
Compounds such as N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) feature a benzo[1,2,3]triazinone core instead of the quinazolinone system. The triazinone lacks the thioxo and bromine substituents, resulting in reduced molecular weight (MW: ~314 g/mol for 14a vs. ~462 g/mol for the target compound) and distinct electronic profiles.
Table 1: Comparison of Heterocyclic Core Properties
Hydroxyquinazolinone Analog
The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2) shares the quinazolinone core but replaces the thioxo and bromine groups with a hydroxy substituent. This modification decreases lipophilicity (predicted logP: ~2.5 vs. ~3.8 for the target compound) and increases solubility, as evidenced by its higher predicted acid dissociation constant (pKa ~12.88) compared to the thioxo-containing target compound .
Side-Chain and Substituent Variations
N-(2-(1H-Indol-3-yl)ethyl)benzamide Derivatives
Compounds like N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzamide (17) and N-(2-(1H-indol-3-yl)ethyl)-2-naphthamide (19) lack the quinazolinone-butanamide chain but retain the indole-ethylamide motif. These simpler structures exhibit lower molecular weights (e.g., 17: MW 328.8 g/mol) and higher melting points (17: 150.6–152.0°C; 19: 193.2–195.0°C), suggesting stronger crystalline packing due to planar aromatic substituents. In contrast, the target compound’s flexible butanamide linker and bulky bromine atom likely reduce melting point and crystallinity .
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-validate models : Ensure force fields and scoring functions are calibrated for quinazolinone-indole systems .
- Probe off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
- Crystallography : Co-crystallize the compound with target proteins to resolve binding pose mismatches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
